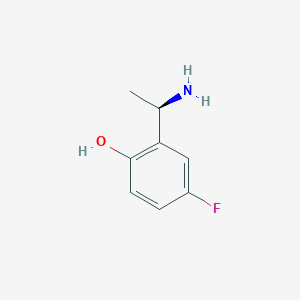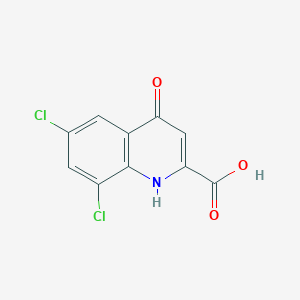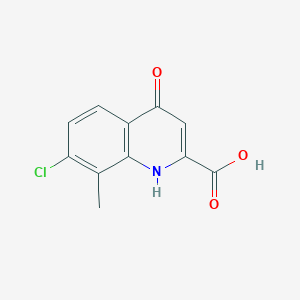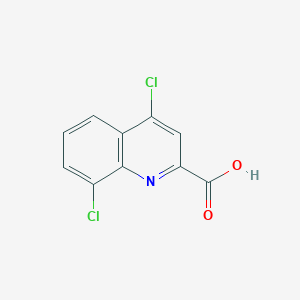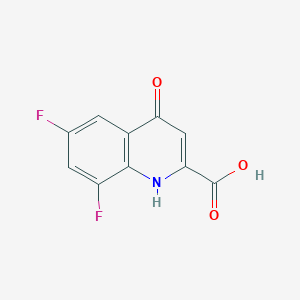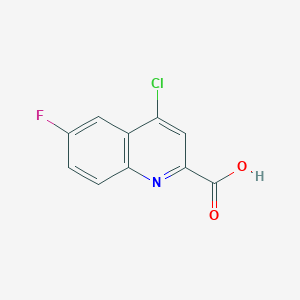
2-Quinolinecarboxylic acid, 4-chloro-6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4-chloro-6-fluoro- is a halogenated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with two nitrogen atoms in the ring. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 6th positions, respectively, on the quinoline ring.
Synthetic Routes and Reaction Conditions:
Conventional Heating Methods: The compound can be synthesized using benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media. The reaction involves condensation and cyclization steps.
Microwave Irradiation: Microwave irradiation can also be employed for the synthesis of this compound, offering a faster and more efficient alternative to conventional heating methods.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Large-scale reactors and continuous flow processes are often used to ensure consistent quality and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly halogenation and nitration, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenating agents such as chlorine (Cl2) and fluorine (F2) are used for halogenation reactions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antibacterial agents. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Chloroquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another halogenated quinoline derivative used in antibacterial drugs.
Uniqueness: The presence of both chlorine and fluorine atoms on the quinoline ring makes this compound unique, potentially leading to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-6-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-4-9(10(14)15)13-8-2-1-5(12)3-6(7)8/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCQHUSWMEVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


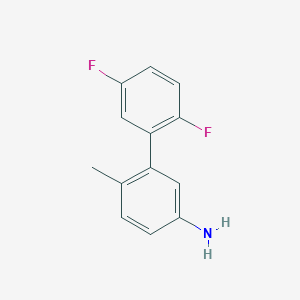

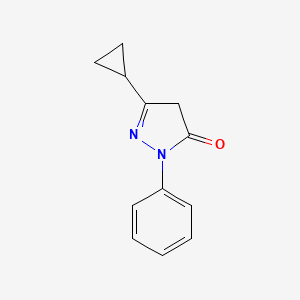
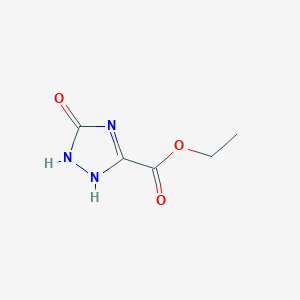
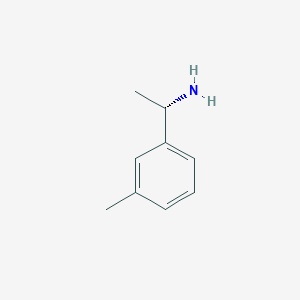
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)
